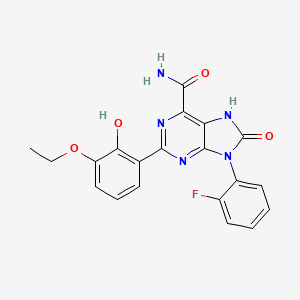
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized using various methods.
Scientific Research Applications
Simultaneous Double C2/C3 Functionalization
A study demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via simultaneous double C2/C3 functionalization of the pyridine ring of a quinoline molecule. This method represents a one-step process involving p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a novel approach to chemical synthesis (Belyaeva et al., 2018).
Organocatalyzed Synthesis
1H-Tetrazole 5-acetic acid (TAA) was explored as a new organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives from 2’-aminoacetophenone under solvent-free conditions. This research underlines the catalyst's reusability and the convenience of the method. The synthesized compounds exhibit yellowish-white fluorescence under UV light, suggesting potential applications in photophysical studies (Mondal et al., 2019).
Catalytic Antibodies Generation
The synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, aimed at generating catalytic antibodies able to catalyze cationic cyclization reactions, presents a fascinating intersection of organic chemistry and immunology. This approach explores the potential therapeutic applications of synthesized compounds by using them as haptens for antibody generation (González‐Bello et al., 1997).
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines
The acid-catalyzed condensation method to prepare substituted 2-pyridyl-4-phenylquinolines from o-aminobenzophenones showcases an innovative route to produce compounds that can act as asymmetric bidendate ligands to complex with transition metals. This synthesis contributes to the development of new materials for potential applications in catalysis and material science (Mamo et al., 2002).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPLBOLOOOTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
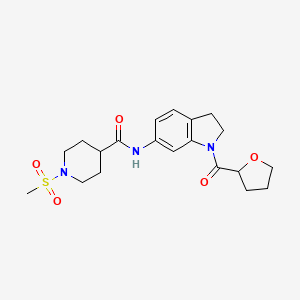

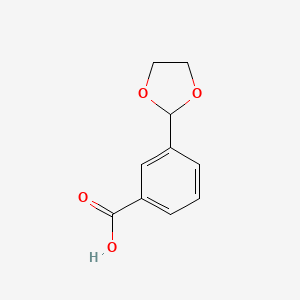
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
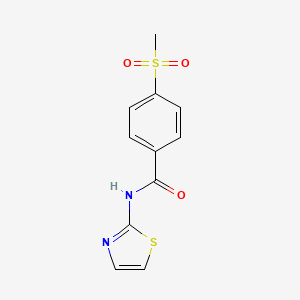
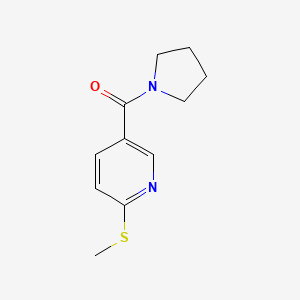
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
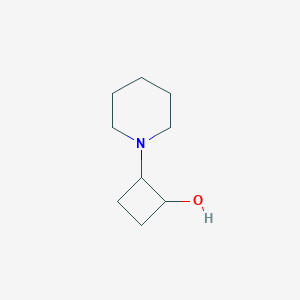


![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
